molecular formula C17H25NO3 B13071444 tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate

tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate

Cat. No.: B13071444
M. Wt: 291.4 g/mol
InChI Key: GBCKEAHSRQIJGG-HNNXBMFYSA-N
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Description

tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy(phenyl)methyl group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxy(phenyl)methyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.

    Substitution: The tert-butyl group or the hydroxy(phenyl)methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The piperidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxy(phenyl)methyl group allows for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t15-/m0/s1

InChI Key

GBCKEAHSRQIJGG-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O

Origin of Product

United States

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